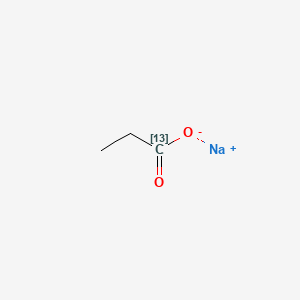

Sodium;(113C)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

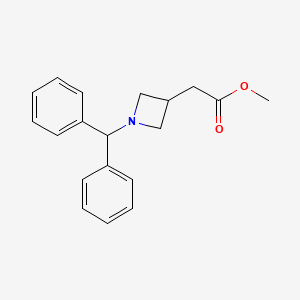

Sodium propionate, also known as Sodium propanoate, is the sodium salt of propionic acid . It has the chemical formula Na(C2H5COO) . This white crystalline solid is deliquescent in moist air . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . It is used as a food preservative and is represented by the food labeling E number E281 in Europe . It is used primarily as a mold inhibitor in bakery products .

Synthesis Analysis

Sodium propionate is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Molecular Structure Analysis

The molecular formula of Sodium propionate is C3H5NaO2 . The IUPAC name is sodium;propanoate . The InChI is InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium propionate has a molar mass of 96.060 g/mol . It appears as transparent crystals and has a faint acetic-butyric odor . It has a melting point of 289 °C (552 °F; 562 K) . It is soluble in water (1 g/ml) and ethanol (41.7 g/L) .Aplicaciones Científicas De Investigación

Hydration and Solubility Studies : Sodium propanoate has been studied for its hydration properties and solubility in various solutions. Rahman, Hefter, and Buchner (2013) investigated the hydration of sodium propanoate and sodium butanoate, revealing the strong hydration of these anions with a significant number of slow water molecules per anion at infinite dilution, highlighting its hydrophilic and hydrophobic hydration properties (Rahman, Hefter, & Buchner, 2013).

Biochemical Analysis Techniques : Sodium propanoate is used in headspace gas chromatography for blood analysis. Jones and Fransson (2003) demonstrated that a small volume of blood and excess sodium fluoride might affect the concentration of ethanol in the analysis, illustrating the compound's role in biochemical analytical methods (Jones & Fransson, 2003).

Effects on Liquid-Liquid Equilibria : The role of sodium propanoate in affecting the solubility of solutes in various solvents has been explored. Hasseine, Méniai, and Korichi (2009) studied the effect of sodium chloride on the distribution of solutes in systems including sodium propanoate, providing insights into its impact on liquid-liquid equilibria (Hasseine, Méniai, & Korichi, 2009).

Therapeutic Effects in Colitis : Sodium propanoate has shown potential therapeutic effects in the treatment of colitis. Tong et al. (2016) found that sodium propionate could ameliorate dextran sulfate sodium-induced colitis in mice by improving intestinal barrier function and reducing inflammation and oxidative stress (Tong et al., 2016).

Impact on Hydrodechlorination Processes : The compound's influence on hydrodechlorination processes has been analyzed. Cobo, Conesa, and Montes de Correa (2008) evaluated the effect of sodium hydroxide on hydrodechlorination, using sodium propanoate as a part of the study, demonstrating its relevance in environmental chemistry (Cobo, Conesa, & Montes de Correa, 2008).

Interaction with Ion Channels : Sodium propanoate is involved in studies concerning the modulation of ion channels. Chahine (2011) discussed the impact of beta blockers like propanol on sodium channels, which may include insights relevant to sodium propanoate's role in modulating these channels (Chahine, 2011).

Electrochemical Applications : Sodium propanoate is significant in the development of sodium-ion batteries. Plewa-Marczewska et al. (2014) described the synthesis and properties of sodium salts, including sodium propanoate, for use in nonaqueous sodium electrolytes, underscoring its potential in battery technology (Plewa-Marczewska et al., 2014).

Crystallography Studies : The crystal structure of sodium propanoate has been examined. Massarotti and Spinolo (1979) provided indexed powder patterns for monoclinic phases of sodium propanoate, contributing to the understanding of its crystallography (Massarotti & Spinolo, 1979).

Food Science Applications : Doyle and Glass (2010) discussed the impact of sodium reduction on food safety and quality, where sodium propanoate as a salt may play a role in preserving and flavoring foods (Doyle & Glass, 2010).

Interactions with Saccharides : Sodium propanoate's interactions with saccharides have been studied. Shimada et al. (2015) investigated the interaction between sodium 3-(trihydroxygermyl)propanoate and monosaccharides, revealing its potential interactions with biological sugar compounds (Shimada et al., 2015).

Mecanismo De Acción

Safety and Hazards

Sodium propionate is harmful in contact with skin . Precautionary measures include wearing eye protection, face protection, protective clothing, and protective gloves . If it comes in contact with skin, it should be washed off immediately with plenty of water . If symptoms persist, medical attention should be sought .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium;(113C)propanoate involves the reaction of sodium hydroxide with 1-bromopropane followed by carboxylation of the resulting sodium propylate.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "1-bromopropane (C3H7Br)", "Carbon dioxide (CO2)" ], "Reaction": [ "Step 1: Dissolve sodium hydroxide in water to form a solution.", "Step 2: Add 1-bromopropane to the sodium hydroxide solution and heat the mixture under reflux for several hours to form sodium propylate.", "Step 3: Bubble carbon dioxide gas through the sodium propylate solution to carboxylate the sodium propylate and form Sodium;(113C)propanoate.", "Step 4: Filter the resulting solution to remove any solid impurities and evaporate the solvent to obtain the final product." ] } | |

| 62601-06-3 | |

Fórmula molecular |

C3H6NaO2+ |

Peso molecular |

98.06 g/mol |

Nombre IUPAC |

sodium;(113C)propanoic acid |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |

Clave InChI |

JXKPEJDQGNYQSM-FJUFCODESA-N |

SMILES isomérico |

CC[13C](=O)O.[Na+] |

SMILES |

CCC(=O)[O-].[Na+] |

SMILES canónico |

CCC(=O)O.[Na+] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)